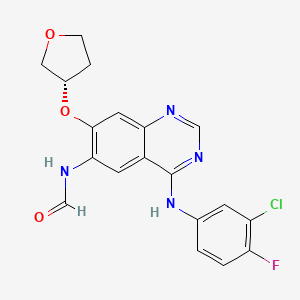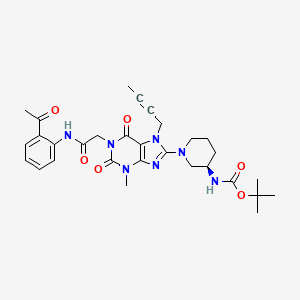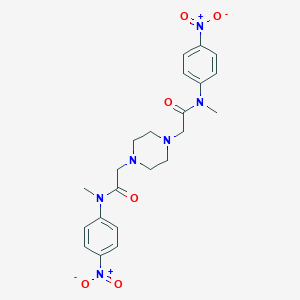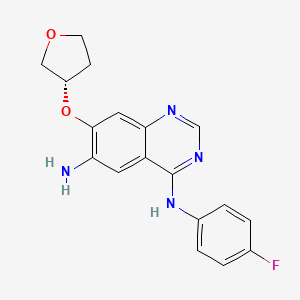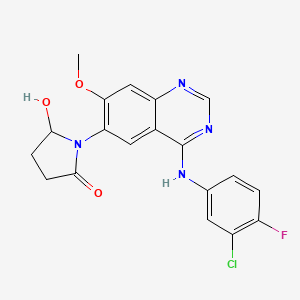
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, a pyrrolidinone ring, and a substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the quinazoline core with the pyrrolidinone ring under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
化学反应分析
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidinone ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .
科学研究应用
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects in cancer and inflammatory diseases
相似化合物的比较
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) can be compared with other similar compounds, such as:
Gefitinib: A tyrosine kinase inhibitor with a similar quinazoline core, used in the treatment of non-small cell lung cancer.
Erlotinib: Another tyrosine kinase inhibitor with a similar structure, used in the treatment of pancreatic and lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which may confer distinct biological activities and chemical reactivity .
属性
IUPAC Name |
1-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c1-28-16-8-14-11(7-15(16)25-17(26)4-5-18(25)27)19(23-9-22-14)24-10-2-3-13(21)12(20)6-10/h2-3,6-9,17,26H,4-5H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYROAISCXBYHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
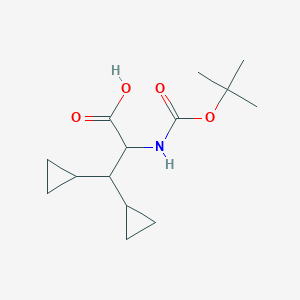
![[(3R)-3-fluoropiperidin-1-ium-3-yl]methanol;chloride](/img/structure/B8236465.png)
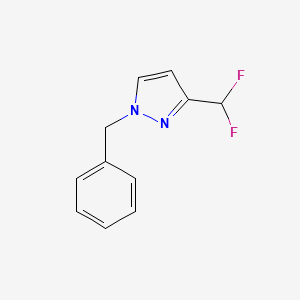
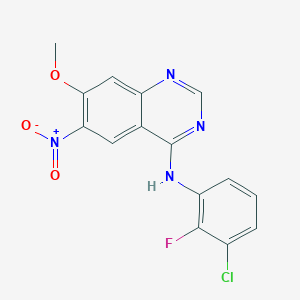
![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)
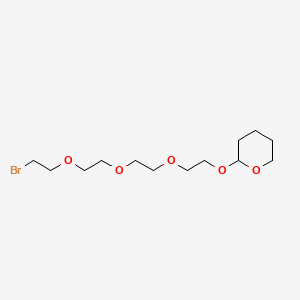
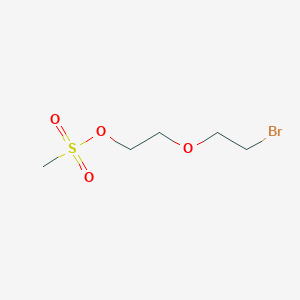
![6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)
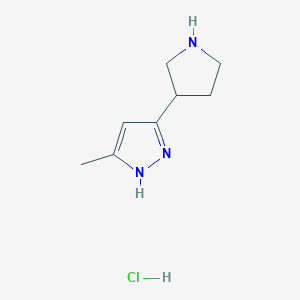
![1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)](/img/structure/B8236541.png)
